molecular formula C11H10Cl2N2O2 B8757946 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl- CAS No. 101394-17-6

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl-

Cat. No. B8757946
M. Wt: 273.11 g/mol
InChI Key: VEEHFKQHDCBJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl- is a useful research compound. Its molecular formula is C11H10Cl2N2O2 and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

101394-17-6

Product Name

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl-

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10Cl2N2O2/c1-14-10(16)4-5-15(11(14)17)9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3

InChI Key

VEEHFKQHDCBJHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCN(C1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At first, 7.44 g (0.03 moles) of N-(2,4-dichlorophenyl)-β-alanine methyl ester was dissolved in 150 ml of tetrahydrofuran (THF), and 19.2 ml (0.03 moles) of n-butyl lithium was added thereto at -78° C. Several minutes thereafter, 5.4 ml (0.045 moles) of methyl isocyanate was added thereto. The mixture was stirred at the same temperature for one hour, a saturated aqueous ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography and recrystallized from toluene, whereby 1.32 g of the desired compound was obtained as colorless prism crystals having a melting point of 154°-157° C. (yield: 16.1%).
Name
N-(2,4-dichlorophenyl)-β-alanine methyl ester
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
16.1%

Synthesis routes and methods II

Procedure details

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COC(=O)CCNc1ccc(Cl)cc1Cl
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